4-Amino-5-fluoropyridin-3-ol
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Overview
Description
4-Amino-5-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. For instance, the reaction of 4-chloro-3-fluoropyridine with potassium fluoride (KF) can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes using efficient fluorinating agents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks has accelerated the development of such compounds .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF) for nucleophilic substitution, hydrogen gas (H2) for reduction, and oxidizing agents like hydrogen peroxide (H2O2) for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Scientific Research Applications
4-Amino-5-fluoropyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-5-fluoropyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition or activation of specific pathways, making it useful in drug development .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluoropyridine: Similar in structure but lacks the hydroxyl group.
5-Fluoropyridin-3-ol: Similar but lacks the amino group.
2,5-Difluoropyridine: Contains two fluorine atoms but different substitution pattern.
Uniqueness
4-Amino-5-fluoropyridin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C5H5FN2O |
---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
4-amino-5-fluoropyridin-3-ol |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8) |
InChI Key |
GJWPPSLKBIUSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)N)O |
Origin of Product |
United States |
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